molecular formula C18H20N4O4S B2789652 N-(6-((2-((3,4-dimethoxyphenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)cyclopropanecarboxamide CAS No. 1021056-24-5

N-(6-((2-((3,4-dimethoxyphenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)cyclopropanecarboxamide

Cat. No.: B2789652
CAS No.: 1021056-24-5
M. Wt: 388.44
InChI Key: PTDBWIXWVVKKRA-UHFFFAOYSA-N
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Description

N-(6-((2-((3,4-dimethoxyphenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)cyclopropanecarboxamide is a synthetic organic compound featuring a pyridazine core linked via a thioether bridge to a cyclopropanecarboxamide group and a 3,4-dimethoxyphenyl unit. This specific molecular architecture, which integrates multiple pharmacophoric elements, is of significant interest in medicinal chemistry and drug discovery research. Compounds with this core structure have been identified in high-content screening campaigns as promising neuroprotective agents. Research on closely related analogs has demonstrated excellent efficacy in preclinical models for alleviating chemotherapy-induced peripheral neuropathy, showcasing significant protective effects on neurite outgrowth and a high safety profile (Maximum Tolerated Dose > 500 mg/kg) in mouse models . The thioether linkage enhances metabolic stability, while the cyclopropane ring and dimethoxyphenyl moiety contribute to the molecule's stereoelectronic properties and potential for target engagement . This compound is provided for research purposes to further investigate these potential applications and mechanisms. For Research Use Only. Not intended for any human or veterinary use.

Properties

IUPAC Name

N-[6-[2-(3,4-dimethoxyanilino)-2-oxoethyl]sulfanylpyridazin-3-yl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O4S/c1-25-13-6-5-12(9-14(13)26-2)19-16(23)10-27-17-8-7-15(21-22-17)20-18(24)11-3-4-11/h5-9,11H,3-4,10H2,1-2H3,(H,19,23)(H,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTDBWIXWVVKKRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(C=C2)NC(=O)C3CC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs share the pyridazine-thioether-cyclopropanecarboxamide backbone but differ in substituent groups. A key comparator is N-(6-((2-oxo-2-((4-(trifluoromethoxy)phenyl)amino)ethyl)thio)pyridazin-3-yl)cyclopropanecarboxamide (), which replaces the 3,4-dimethoxyphenyl group with a 4-(trifluoromethoxy)phenyl moiety. Below is a detailed analysis:

Table 1: Structural and Functional Comparison

Parameter Target Compound 4-(Trifluoromethoxy) Analogue ()
Substituent 3,4-Dimethoxyphenyl 4-(Trifluoromethoxy)phenyl
Electronic Effects Electron-donating (methoxy groups enhance π-π stacking and polar interactions) Electron-withdrawing (CF₃O group increases electronegativity)
Lipophilicity (LogP)* Moderate (predicted ~2.8–3.2) Higher (predicted ~3.5–4.0 due to CF₃O hydrophobicity)
Solubility Likely improved in polar solvents (two methoxy groups) Reduced aqueous solubility
Metabolic Stability Methoxy groups prone to demethylation CF₃O group resists oxidative metabolism
Hypothetical Target Affinity Potential selectivity for kinases with polar active sites May favor targets tolerant to bulky, hydrophobic groups

*Predicted LogP values based on substituent contributions (e.g., trifluoromethoxy increases lipophilicity more than methoxy) .

Key Findings:

Substituent Impact on Bioactivity :

  • The 3,4-dimethoxyphenyl group in the target compound may enhance binding to targets requiring planar aromatic interactions (e.g., ATP-binding pockets in kinases). In contrast, the 4-(trifluoromethoxy)phenyl analog’s bulkier, electronegative substituent could disrupt such interactions but improve membrane permeability .
  • The trifluoromethoxy group’s metabolic stability may extend half-life in vivo compared to the methoxy groups, which are susceptible to enzymatic demethylation.

Structural-Activity Relationships (SAR) :

  • Cyclopropanecarboxamide is conserved in both compounds, suggesting its role in maintaining scaffold rigidity and binding orientation.
  • Thioether linkages in both compounds likely contribute to redox stability but may limit solubility.

Therapeutic Potential: The target compound’s dual methoxy groups align with known kinase inhibitors (e.g., imatinib derivatives), whereas the trifluoromethoxy analog’s properties resemble protease inhibitors (e.g., HCV NS5A inhibitors) .

Q & A

Basic Research Questions

Q. What are the key structural features of N-(6-((2-((3,4-dimethoxyphenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)cyclopropanecarboxamide, and how do they influence its physicochemical properties?

  • The compound contains a pyridazine core, a thioether linker, a cyclopropanecarboxamide group, and a 3,4-dimethoxyphenyl moiety. These features confer rigidity (cyclopropane), hydrogen-bonding capacity (amide), and lipophilicity (methoxyphenyl), which impact solubility and bioavailability. Structural confirmation requires NMR (1H/13C), MS, and X-ray crystallography to resolve stereoelectronic effects .

Q. What synthetic routes are commonly employed for this compound, and what are their critical optimization parameters?

  • Synthesis involves multi-step reactions: (i) coupling of pyridazine derivatives with thiol-containing intermediates, (ii) cyclopropane ring formation via carboxamide activation, and (iii) final functionalization of the 3,4-dimethoxyphenyl group. Key parameters include solvent polarity (e.g., DMF for amide bond formation), temperature control (0–60°C to prevent cyclopropane ring opening), and catalysts (e.g., EDCI/HOBt for coupling efficiency). Purity is monitored via HPLC (>95%) .

Q. Which spectroscopic techniques are essential for characterizing intermediates and the final product?

  • 1H/13C NMR : Assigns proton environments (e.g., methoxy groups at δ ~3.8 ppm) and carbon backbone.
  • High-resolution MS : Confirms molecular weight (e.g., C21H25N5O4S, MW ~467.52 g/mol).
  • IR spectroscopy : Identifies carbonyl stretches (amide C=O at ~1650 cm⁻¹) and thioether linkages.
  • X-ray crystallography : Resolves 3D conformation, critical for docking studies .

Advanced Research Questions

Q. How can researchers reconcile discrepancies in reported biological activities of structurally analogous compounds?

  • Contradictions often arise from variations in assay conditions (e.g., cell lines, enzyme isoforms) or substituent effects. For example, replacing the 3,4-dimethoxyphenyl group with a furan (as in ) alters target affinity. Systematic SAR studies using isogenic cell models and standardized protocols (e.g., IC50 determination under fixed ATP concentrations) are recommended. Meta-analyses of published data with attention to experimental variables are crucial .

Q. What computational strategies can predict the compound’s interaction with enzymatic targets (e.g., kinases or GPCRs)?

  • Molecular docking (AutoDock/Vina) : Models binding poses using crystallographic receptor structures (PDB).
  • MD simulations (GROMACS) : Assesses stability of ligand-receptor complexes over nanosecond timescales.
  • Free-energy perturbation (FEP) : Quantifies binding affinity changes due to substituent modifications.
  • Cross-validate predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure kinetic parameters (KD, kon/koff) .

Q. How can reaction yields be optimized while minimizing side products in large-scale synthesis?

  • DoE (Design of Experiments) : Use factorial designs (e.g., 2^k) to identify critical variables (temperature, stoichiometry).
  • Flow chemistry : Enhances heat/mass transfer for exothermic steps (e.g., cyclopropanation).
  • In-line analytics (PAT) : Real-time monitoring via UV/Vis or Raman spectroscopy reduces batch failures.
  • Green chemistry principles : Replace toxic solvents (e.g., DCM) with cyclopentyl methyl ether (CPME) to improve sustainability .

Q. What strategies validate the compound’s metabolic stability and toxicity in preclinical models?

  • In vitro assays : Liver microsomes or hepatocytes assess Phase I/II metabolism (LC-MS/MS identifies metabolites).
  • CYP inhibition screening : Fluorescent probes (e.g., P450-Glo) evaluate drug-drug interaction risks.
  • In vivo PK/PD : Rodent studies with plasma/tissue sampling quantify bioavailability (AUC, Cmax) and organ-specific toxicity (histopathology). Compare results to structural analogs to isolate toxicity drivers (e.g., cyclopropane vs. benzene rings) .

Methodological Considerations

  • Data Contradiction Analysis : Always cross-reference biological data with structural analogs (e.g., vs. 14) and note assay conditions (pH, co-solvents) that alter activity .
  • Scalability Challenges : Pilot reactions in <5% scale before transitioning to kilo labs; prioritize orthogonal protection strategies for sensitive functional groups .

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